"2-amino-N-(4-bromophenyl)acetamide hydrochloride" fundamental properties
"2-amino-N-(4-bromophenyl)acetamide hydrochloride" fundamental properties
The following is an in-depth technical guide on 2-amino-N-(4-bromophenyl)acetamide hydrochloride , structured for researchers and drug development professionals.
Functional Class: Amino Acid Anilide / Peptidomimetic Intermediate CAS Registry Number: 1181458-36-5 (HCl salt) | Free Base CAS: 36847-83-3
Executive Intelligence
2-amino-N-(4-bromophenyl)acetamide hydrochloride (also known as H-Gly-p-bromoanilide HCl) is a bifunctional molecular scaffold integrating a glycine residue with a para-brominated aromatic system. In drug discovery, it serves as a critical P1' residue mimetic in protease inhibitor design and a high-fidelity intermediate for synthesizing heterocycles via Buchwald-Hartwig cross-coupling. Its primary utility lies in its ability to probe the S1/S1' pockets of serine proteases and aminopeptidases, where the bromine atom provides a handle for halogen bonding interactions or further diversification.
Physicochemical Profile
The compound exhibits distinct solubility and stability characteristics governed by the ionic lattice of the hydrochloride salt.
Table 1: Core Physicochemical Properties
| Property | Specification | Technical Note |
| Molecular Formula | Salt form (HCl) | |
| Molecular Weight | 265.53 g/mol | Free base MW: 229.07 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant |
| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O) |
| Melting Point | >200°C (Decomposition) | Precise MP varies by crystal habit/solvate |
| pKa (Predicted) | ~7.8 (Amine conjugate acid) | Protonated at physiological pH |
| H-Bond Donors | 3 (Ammonium + Amide NH) | Critical for active site binding |
Synthetic Architecture
To ensure high purity (>98%) required for biological assays, a Stepwise Peptide Coupling Strategy is superior to direct halo-acetamide ammonolysis, which often yields secondary amine byproducts.
Method A: High-Fidelity N-Boc Coupling (Recommended)
This protocol minimizes side reactions and allows for rigorous purification of the intermediate.
Phase 1: Amide Bond Formation
-
Reagents: 4-Bromoaniline (1.0 eq), N-Boc-Glycine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).
-
Solvent: Anhydrous DMF or DCM.
-
Protocol:
-
Dissolve N-Boc-Glycine and DIPEA in solvent at 0°C.
-
Add EDC·HCl and HOBt; stir for 15 min to activate carboxylate.
-
Add 4-Bromoaniline dropwise.[1]
-
Allow to warm to RT and stir for 12–16 hours.
-
Workup: Dilute with EtOAc, wash with 1M citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
-
Yield: ~85–90% (Intermediate: tert-butyl (2-((4-bromophenyl)amino)-2-oxoethyl)carbamate).
-
Phase 2: Acidolytic Deprotection
-
Reagents: 4M HCl in 1,4-Dioxane.
-
Protocol:
-
Dissolve the Boc-intermediate in minimal dry dioxane.
-
Add 4M HCl/Dioxane (5–10 eq) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate (Product) will form.
-
Isolation: Filter the precipitate, wash with cold diethyl ether (to remove Boc byproducts), and dry under vacuum.
-
Synthetic Pathway Visualization
The following diagram illustrates the reaction logic and critical control points.
Figure 1: Stepwise synthesis via Boc-protection strategy ensuring regioselectivity and high purity.
Structural Analysis & Quality Control
Verification of the hydrochloride salt requires specific spectroscopic markers.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 10.8 ppm (s, 1H, Amide -NH -).
- 8.2–8.5 ppm (br s, 3H, Ammonium -NH ₃⁺).
- 7.5–7.6 ppm (d, 2H, Ar-H, meta to NH).
- 7.4–7.5 ppm (d, 2H, Ar-H, ortho to NH).
-
3.8 ppm (s, 2H,
-CH ₂).
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺: 229.00 / 231.00 (79Br/81Br isotope pattern ~1:1).
-
Observed: Distinct doublet confirming mono-bromination.
-
Functional Applications in Drug Development[1][6]
A. Protease Substrate Profiling
This compound acts as a chromogenic/analytical probe for Aminopeptidases (e.g., Leucine Aminopeptidase, DPP-IV).
-
Mechanism: The enzyme cleaves the amide bond between the Glycine and the 4-Bromoaniline.
-
Detection: The released 4-bromoaniline can be detected via HPLC (UV 254 nm) or diazotization assays. It is less chromogenic than p-nitroanilide but offers different steric properties for specificity mapping.
B. Fragment-Based Drug Design (FBDD)
The 4-bromophenyl moiety serves as a "warhead" for further elaboration:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl peptidomimetics.
-
Buchwald-Hartwig Amination: Introduction of secondary amines to explore the S1' pocket depth.
Biochemical Workflow: Enzymatic Hydrolysis Assay
This protocol validates the compound's utility as a substrate.
-
Buffer Preparation: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂.
-
Substrate Solution: Prepare 10 mM stock of the HCl salt in DMSO.
-
Reaction:
-
Mix 980 µL Buffer + 10 µL Enzyme (e.g., Aminopeptidase N).
-
Initiate with 10 µL Substrate Stock.
-
Incubate at 37°C.
-
-
Termination: Add 100 µL 10% Acetic Acid.
-
Analysis: HPLC-UV quantification of released 4-bromoaniline.
Figure 2: Enzymatic hydrolysis pathway for protease activity quantification.
Handling & Safety (GHS Standards)
-
Hazards: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Storage: Store at +2°C to +8°C. Hygroscopic – keep tightly sealed.
-
Incompatibility: Strong oxidizing agents.[2] The free amine (if neutralized) is sensitive to oxidation; the HCl salt is relatively stable.
References
-
MilliporeSigma. 2-amino-N-(4-bromophenyl)acetamide hydrochloride Product Sheet. CAS 1181458-36-5.[3] Available at: [3]
-
PubChem. Compound Summary: 2-amino-N-(4-bromophenyl)acetamide.[4][5] National Library of Medicine. Available at:
-
Gowda, B. T., et al. (2009). Crystal structure of 2-bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. (Structural analog reference for crystal packing). Available at:
-
BenchChem. N-(4-Bromopyridin-2-yl)acetamide and Analogs in Organic Synthesis. (Contextual reference for acetamide coupling protocols). Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]
- 3. 2-amino-N-(4-bromophenyl)acetamide hydrochloride | 1181458-36-5 [sigmaaldrich.com]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - 2-amino-n-(4-bromophenyl)acetamide hydrochloride (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]
